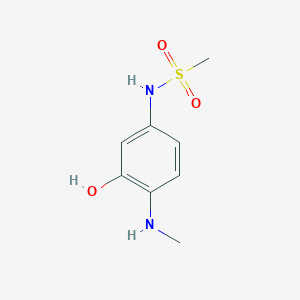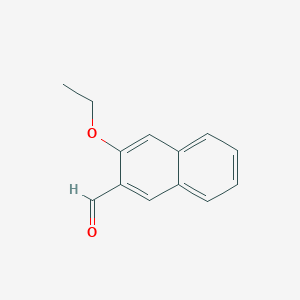
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of N-(3-oxo-4-(methylamino)phenyl)methanesulfonamide.
Reduction: Formation of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonic acid.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties .
Medicine:
- Explored for its potential use in the treatment of bacterial infections.
- Investigated for its role in cancer therapy due to its ability to inhibit specific enzymes involved in cell proliferation .
Industry:
- Used in the production of dyes and pigments.
- Employed in the manufacture of polymers and resins .
作用機序
The mechanism of action of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in the treatment of diseases like cancer and bacterial infections .
類似化合物との比較
- N-(3-Aminophenyl)methanesulfonamide
- N-(3-Methoxy-4-(methylamino)phenyl)methanesulfonamide
- N-(3-(Methylamino)phenyl)methanesulfonamide
Comparison:
- N-(3-Aminophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
- N-(3-Methoxy-4-(methylamino)phenyl)methanesulfonamide: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
- N-(3-(Methylamino)phenyl)methanesulfonamide: Similar structure but without the hydroxyl group, leading to differences in solubility and reactivity .
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide stands out due to the presence of both hydroxyl and methylamino groups, which contribute to its unique chemical and biological properties.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
N-[3-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(5-8(7)11)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChIキー |
ANPAHLBQVQUFTF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)

![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)
![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)


![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)
